2,2',3,4'-Tetrabromodiphenyl ether
Overview
Description
2,2’,3,4’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . It is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues . It has a molecular formula of C12H6Br4O .
Synthesis Analysis
While specific synthesis methods for 2,2’,3,4’-Tetrabromodiphenyl ether were not found in the search results, there are studies that investigate its degradation pathways. For instance, one study demonstrated the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs .Molecular Structure Analysis
The molecular structure of 2,2’,3,4’-Tetrabromodiphenyl ether includes a total of 24 bonds. There are 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .Chemical Reactions Analysis
Research has shown that 2,2’,3,4’-Tetrabromodiphenyl ether can undergo debromination and methanogenesis in anaerobic soil microcosms . Another study demonstrated the use of a nanocomposite catalyst for the photocatalytic reductive debromination of PBDEs .Physical And Chemical Properties Analysis
2,2’,3,4’-Tetrabromodiphenyl ether has a density of 2.2±0.1 g/cm3, a boiling point of 404.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Metabolite Identification
- Hydroxylated Metabolites in Exposed Rats : Analysis of rat feces after oral administration of 2,2',4,4'-tetrabromodiphenyl ether revealed various hydroxylated metabolites, indicating its metabolic transformation in living organisms. Gas chromatography-mass spectrometry (GC-MS) was used for this analysis, highlighting the substance's interaction with biological systems (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Degradation Studies
- Synergistic Degradation with Vitamin B12 : A study demonstrated a synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of 2,2',4,4'-tetrabromodiphenyl ether. This finding is significant for environmental remediation efforts, showcasing a method for breaking down this persistent pollutant (Yang et al., 2018).
Toxicokinetics in Animals
- Distribution in Mice : Research on gpt delta transgenic mice administered with 2,2',4,4'-tetrabromodiphenyl ether revealed insights into its absorption, excretion, and metabolism. This study is crucial for understanding the substance's behavior in biological systems and its potential health impacts (Xu et al., 2019).
Photocatalytic Degradation
- Photo-removal in Liquid Medium : A study on the photo-removal of 2,2',4,4'-tetrabromodiphenyl ether using reduced graphene oxide bridged artificial Z-scheme systems demonstrated a significant removal efficiency under visible light. This research contributes to the development of novel methods for environmental decontamination of persistent organic pollutants (Liang et al., 2019).
Biodegradation
- Biodegradation by Achromobacter xylosoxidans GYP4 : The bacterium Achromobacter xylosoxidans GYP4 was found to effectively degrade 2,2',4,4'-tetrabromodiphenyl ether. This discovery offers potential biological solutions for remediation of contaminated environments (Wang et al., 2019).
Spectroscopic Studies
- Vibrational Spectroscopic Investigation : The infrared and Raman spectra of 2,2',4,4'-tetrabromodiphenyl ether were examined, providing critical information on its molecular structure and interactions, useful in environmental and chemical analysis (Qiu et al., 2010).
Molecular Orbital Studies
- Conformational Properties Analysis : Quantum chemical methods were used to investigate the conformational properties of 2,2',4,4'-tetrabromodiphenyl ether. Understanding its conformational flexibility is key to assessing its environmental fate and risk (Hu et al., 2005).
Safety And Hazards
2,2’,3,4’-Tetrabromodiphenyl ether is known to pose potential health hazards. It has been linked to higher exposure to certain environmental compounds such as 2,2′,4,4′-tetrabromodiphenyl ether that are widely distributed in the food chain . It is also known to cause skin irritation and may cause drowsiness or dizziness .
Future Directions
properties
IUPAC Name |
1,2-dibromo-3-(2,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQKPAHIDGGMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879868 | |
Record name | BDE-42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4'-Tetrabromodiphenyl ether | |
CAS RN |
446254-18-8 | |
Record name | 2,2',3,4'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P153P43XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.